molecular formula C20H13N5O6 B14949942 2,4-dinitro-6-{(E)-[(2-phenyl-1H-benzimidazol-5-yl)imino]methyl}benzene-1,3-diol

2,4-dinitro-6-{(E)-[(2-phenyl-1H-benzimidazol-5-yl)imino]methyl}benzene-1,3-diol

Cat. No.: B14949942
M. Wt: 419.3 g/mol
InChI Key: CMEXZRLGVVYVFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-DINITRO-6-{[(2-PHENYL-1H-1,3-BENZIMIDAZOL-5-YL)IMINO]METHYL}-1,3-BENZENEDIOL is a complex organic compound that features a benzimidazole moiety linked to a dinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DINITRO-6-{[(2-PHENYL-1H-1,3-BENZIMIDAZOL-5-YL)IMINO]METHYL}-1,3-BENZENEDIOL typically involves multi-step organic reactions. One common method includes the condensation of 2-phenyl-1H-1,3-benzimidazole-5-carbaldehyde with 2,4-dinitrophenol under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-DINITRO-6-{[(2-PHENYL-1H-1,3-BENZIMIDAZOL-5-YL)IMINO]METHYL}-1,3-BENZENEDIOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2,4-DINITRO-6-{[(2-PHENYL-1H-1,3-BENZIMIDAZOL-5-YL)IMINO]METHYL}-1,3-BENZENEDIOL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 2,4-DINITRO-6-{[(2-PHENYL-1H-1,3-BENZIMIDAZOL-5-YL)IMINO]METHYL}-1,3-BENZENEDIOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its nitro groups can undergo reduction within cells, generating reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: A related compound used in the detection of carbonyl compounds.

    Benzimidazole derivatives: A class of compounds with diverse biological activities, including antimicrobial and anticancer properties.

Uniqueness

2,4-DINITRO-6-{[(2-PHENYL-1H-1,3-BENZIMIDAZOL-5-YL)IMINO]METHYL}-1,3-BENZENEDIOL is unique due to its combination of a benzimidazole moiety with a dinitrophenyl group, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit potential therapeutic effects that are not commonly seen in other related compounds.

Properties

Molecular Formula

C20H13N5O6

Molecular Weight

419.3 g/mol

IUPAC Name

2,4-dinitro-6-[(2-phenyl-3H-benzimidazol-5-yl)iminomethyl]benzene-1,3-diol

InChI

InChI=1S/C20H13N5O6/c26-18-12(8-16(24(28)29)19(27)17(18)25(30)31)10-21-13-6-7-14-15(9-13)23-20(22-14)11-4-2-1-3-5-11/h1-10,26-27H,(H,22,23)

InChI Key

CMEXZRLGVVYVFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N=CC4=CC(=C(C(=C4O)[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.